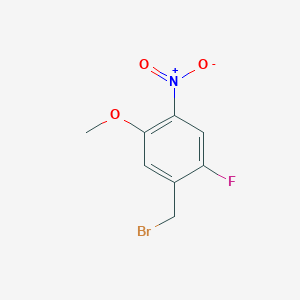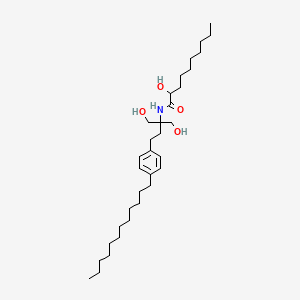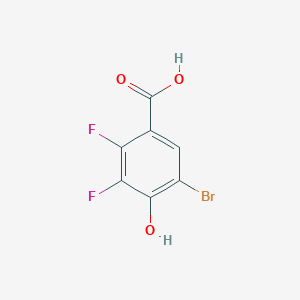
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H3BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid typically involves multiple steps. One common method starts with the nitration of p-fluoronitrobenzene under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene. This intermediate is then subjected to a reduction reaction to yield 2,3-difluoro-4-aminobenzene. Finally, hydroxylation of 2,3-difluoro-4-aminobenzene produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives.
Applications De Recherche Scientifique
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for particular molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,4-dihydroxybenzoic acid: Similar structure but with different positions of hydroxyl groups.
2,3-Difluoro-4-hydroxybenzoic acid: Lacks the bromine atom.
3,5-Difluoro-2-hydroxybenzoic acid: Different positions of fluorine and hydroxyl groups.
Uniqueness
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H3BrF2O3 |
|---|---|
Poids moléculaire |
253.00 g/mol |
Nom IUPAC |
5-bromo-2,3-difluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3BrF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) |
Clé InChI |
JJVDWNWJGFNPDY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
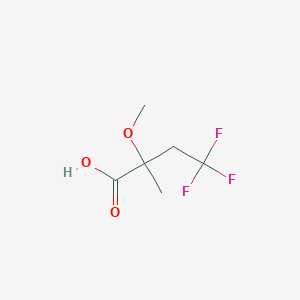
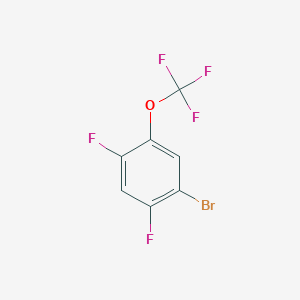
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
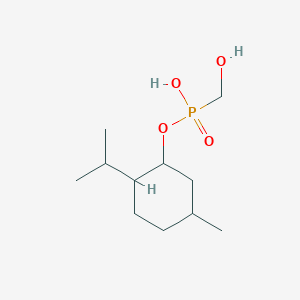

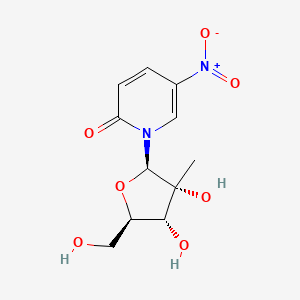
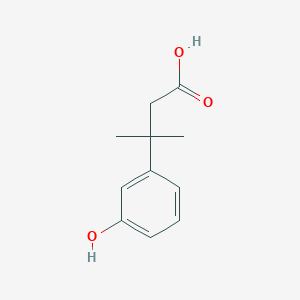
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
